1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one CAS 651780-46-0 properties
1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one CAS 651780-46-0 properties
An In-Depth Technical Guide to 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one (CAS 651780-46-0): Synthesis, Characterization, and Applications for the Research Professional
Introduction: Navigating Isomeric Complexity in Drug Discovery
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its role in the development of therapeutic agents, particularly protein kinase inhibitors.[1] The functionalization of the indazole ring system allows for the fine-tuning of a molecule's physicochemical properties and biological activity. 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one (CAS 651780-46-0) is a key intermediate in this field.
A critical point of clarification for the researcher is the distinction between this N1-acylated indazole and its C3-acylated isomer, 1-(5-bromo-1H-indazol-3-yl)ethanone (CAS 886363-74-2). While structurally similar, the point of attachment of the acetyl group dramatically influences the molecule's reactivity and its utility as a synthetic building block. This guide will focus exclusively on the N1-acylated isomer, providing a detailed exploration of its synthesis, properties, and potential applications, grounded in the principles of synthetic and medicinal chemistry.
Physicochemical and Structural Properties
The properties of 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one are dictated by its N-acylindazole structure. The introduction of the acetyl group at the N1 position withdraws electron density from the pyrazole ring, influencing its aromaticity and the reactivity of the entire molecule.
Core Structural Information
Below is a diagram illustrating the chemical structure of the target molecule.
Caption: Chemical structure of 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one.
Tabulated Physicochemical Data
The following table summarizes the key physicochemical properties of the molecule.
| Property | Value | Source |
| CAS Number | 651780-46-0 | [2] |
| Molecular Formula | C₁₀H₉BrN₂O | [2] |
| Molecular Weight | 253.09 g/mol | [2] |
| Canonical SMILES | CC1=NN(C2=C1C=C(C=C2)Br)C(=O)C | [2] |
| InChI Key | CENOHIFSIOVFMZ-UHFFFAOYSA-N | [2] |
| XLogP3-AA | 2.5 | [2] |
| Appearance | Predicted to be a solid at room temperature | N/A |
| Storage Conditions | Store in a cool, dry, dark place under an inert atmosphere |
Synthesis and Mechanistic Considerations
The synthesis of 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one is achieved through the N-acylation of its precursor, 5-Bromo-3-methyl-1H-indazole (CAS 552331-16-5).[3] The regioselectivity of the acylation (N1 vs. N2) is a critical consideration in the experimental design.
Synthetic Workflow
The most direct route involves the reaction of 5-Bromo-3-methyl-1H-indazole with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base. The choice of base and solvent can influence the ratio of N1 to N2 isomers. Generally, in the absence of a directing group, acylation of indazoles tends to favor the N1 position due to thermodynamic stability.
Caption: General synthetic workflow for N-acylation of 5-Bromo-3-methyl-1H-indazole.
Detailed Experimental Protocol (Representative)
The following protocol is a representative procedure for the N-acylation of an indazole, adapted from standard organic synthesis methodologies.
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Reaction Setup: To a solution of 5-Bromo-3-methyl-1H-indazole (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon), add a suitable base such as Triethylamine (1.5 eq).
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Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Add acetyl chloride (1.2 eq) dropwise to the stirred solution.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the desired N1-acylated product.
Spectroscopic Characterization (Predicted)
While experimentally verified spectra for this specific compound are not widely published, the following predictions are based on the known spectroscopic behavior of N-acylindazoles and can serve as a guide for characterization.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group at the C3 position, and the methyl protons of the acetyl group. The chemical shift of the acetyl methyl protons will be a key indicator of N-acylation.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0-8.2 | d | 1H | H-4 |
| ~7.5-7.7 | dd | 1H | H-6 |
| ~7.3-7.5 | d | 1H | H-7 |
| ~2.8 | s | 3H | N-COCH₃ |
| ~2.6 | s | 3H | C3-CH₃ |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR will be characterized by signals for the aromatic carbons, the two methyl carbons, and a downfield signal for the carbonyl carbon.
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O |
| ~140-145 | C-3, C-7a |
| ~115-130 | Aromatic CH & C-Br |
| ~120-125 | C-3a |
| ~25 | N-COCH₃ |
| ~15 | C3-CH₃ |
Mass Spectrometry (Predicted)
Mass spectrometry should show a molecular ion peak [M]⁺ with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).
| m/z | Interpretation |
| 252/254 | [M]⁺ (Molecular ion peak with bromine isotopic pattern) |
| 210/212 | [M-COCH₂]⁺ (Fragment ion from loss of ketene) |
Reactivity and Synthetic Utility
1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one is a versatile intermediate for further chemical modifications.
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Cross-Coupling Reactions: The bromine atom at the C5 position serves as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the introduction of diverse substituents to explore structure-activity relationships (SAR) in drug discovery programs.
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N-Deacetylation: The N-acetyl group can be removed under specific conditions to regenerate the N-H of the indazole, which can be useful for subsequent N-alkylation or N-arylation reactions.
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Modification of the C3-Methyl Group: While less common, the methyl group at the C3 position can potentially undergo functionalization, although this may require specific activating conditions.
Potential Applications in Drug Development
As an intermediate, 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one is not typically an active pharmaceutical ingredient (API) itself. However, its utility lies in its ability to be transformed into more complex molecules with potential therapeutic applications. The indazole core is a key feature in many kinase inhibitors, and this compound provides a scaffold that can be elaborated to target specific kinases involved in diseases such as cancer. The bromo-substituent is particularly valuable for building molecular complexity through cross-coupling chemistry.
Conclusion
1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one is a valuable and versatile chemical intermediate for researchers in medicinal chemistry and drug discovery. A clear understanding of its synthesis, properties, and reactivity, particularly in contrast to its C3-acylated isomer, is essential for its effective use in the laboratory. This guide provides a comprehensive overview to support the design and execution of synthetic strategies employing this important building block.
References
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1-(5-bromo-1H-indazol-3-yl)ethan-1-one - C9H7BrN2O | CSSB00010178523. Chemspace. [Link]
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Sapeta, K. and Kerr, M. A. Previous discussion of the synthesis and chemical reactivity of 1H-indazoles (synonyms). Science of Synthesis. [Link]
